
2-bromo-5-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-5-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of 2-bromo-5-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is not fully understood. However, it has been suggested that it may exert its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators. These effects suggest that this compound may have potential therapeutic applications in cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-5-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide in lab experiments is its potential as a lead compound for the development of new anticancer and anti-inflammatory drugs. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-bromo-5-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide. One direction is to investigate its potential as a therapeutic agent for specific types of cancer and inflammatory diseases. Another direction is to optimize its structure to improve its potency and selectivity. Additionally, studies on its pharmacokinetics and toxicity are needed to evaluate its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 2-bromo-5-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves the reaction of 2-bromo-5-methoxybenzoic acid with 5-(thiophen-3-yl)pyridin-3-ylmethanol in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
2-bromo-5-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has potential applications in drug discovery and development. It has been reported to exhibit activity against several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory activity and may be useful in the treatment of inflammatory diseases.
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-5-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-23-15-2-3-17(19)16(7-15)18(22)21-9-12-6-14(10-20-8-12)13-4-5-24-11-13/h2-8,10-11H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQOPLXFVCXFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


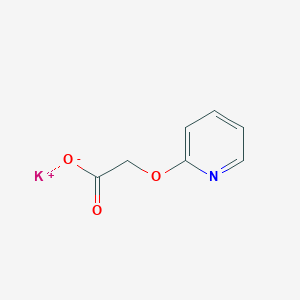
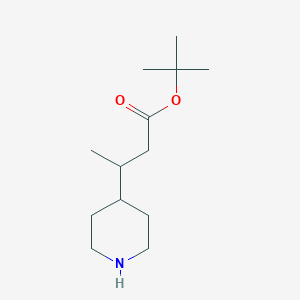
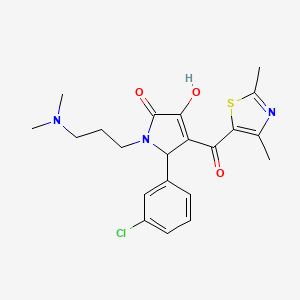
![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2828560.png)
![N-(2-methoxyethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2828561.png)

![Phenyl[(thien-2-ylcarbonyl)amino]acetic acid](/img/structure/B2828563.png)

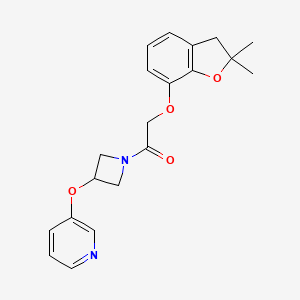
![Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2828570.png)
![N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2828573.png)
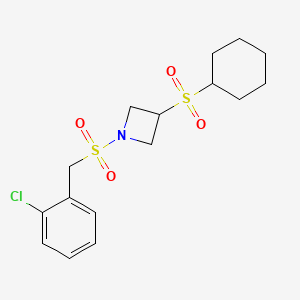
![6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2828577.png)